molecular formula C9H6BrFN2 B2642235 8-Bromo-6-fluoroquinolin-4-amine CAS No. 1248250-53-4

8-Bromo-6-fluoroquinolin-4-amine

Cat. No.: B2642235
CAS No.: 1248250-53-4
M. Wt: 241.063
InChI Key: VWKMEADFEAFVIN-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoroquinolin-4-amine is a chemical compound with the molecular formula C9H6BrFN2. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core substituted with bromine and fluorine atoms, which can significantly influence its chemical properties and biological activities .

Scientific Research Applications

8-Bromo-6-fluoroquinolin-4-amine has several applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoroquinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation reactions. For instance, the synthesis might start with 6-fluoro-4-quinolinamine, which undergoes bromination at the 8-position using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the halogenation steps .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoroquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoroquinolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit bacterial enzymes or interfere with viral replication processes. The exact pathways depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-6-fluoroquinolin-4-amine is unique due to the presence of both bromine and fluorine atoms on the quinoline core. This dual substitution can enhance its biological activity and provide unique reactivity patterns compared to other quinoline derivatives .

Properties

IUPAC Name

8-bromo-6-fluoroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKMEADFEAFVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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